2,4-Dibromo-3-methyl-6-nitrobenzoic acid
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Overview
Description
2,4-Dibromo-3-methyl-6-nitrobenzoic acid is an organic compound with the molecular formula C8H5Br2NO4 It is characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-3-methyl-6-nitrobenzoic acid typically involves the bromination of 3-methylbenzoic acid followed by nitration. The reaction conditions for bromination often include the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The nitration process involves the use of a nitrating mixture, usually composed of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), to introduce the nitro group into the aromatic ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-3-methyl-6-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with Pd/C or other reducing agents like tin(II) chloride (SnCl2).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Derivatives with different substituents replacing the bromine atoms.
Reduction: 2,4-Dibromo-3-methyl-6-aminobenzoic acid.
Oxidation: 2,4-Dibromo-3-carboxy-6-nitrobenzoic acid.
Scientific Research Applications
2,4-Dibromo-3-methyl-6-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dibromo-3-methyl-6-nitrobenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
2,4-Dibromo-6-nitrobenzoic acid: Lacks the methyl group present in 2,4-dibromo-3-methyl-6-nitrobenzoic acid.
3-Methyl-6-nitrobenzoic acid: Lacks the bromine atoms present in this compound.
2,4-Dibromo-3-methylbenzoic acid: Lacks the nitro group present in this compound.
Uniqueness: The presence of both bromine atoms, a methyl group, and a nitro group in this compound makes it unique compared to its similar compounds
Properties
IUPAC Name |
2,4-dibromo-3-methyl-6-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO4/c1-3-4(9)2-5(11(14)15)6(7(3)10)8(12)13/h2H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFLOXIBWBEODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)C(=O)O)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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